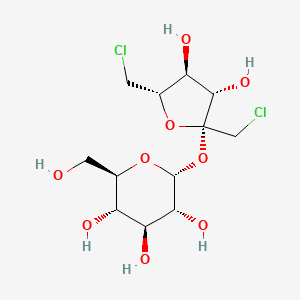

1,6-Dichlorosucrose

描述

属性

CAS 编号 |

61854-83-9 |

|---|---|

分子式 |

C12H20Cl2O9 |

分子量 |

379.18 g/mol |

IUPAC 名称 |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(16)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |

InChI 键 |

UQXZSKHOYOHVIH-UGDNZRGBSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)O |

规范 SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)O |

产品来源 |

United States |

准备方法

Protection of Hydroxyl Groups

- Tritylation: The three primary hydroxyl groups of sucrose are first protected by tritylation. This step blocks these reactive sites to prevent undesired chlorination during subsequent steps.

- Acetylation: The remaining five secondary hydroxyl groups are acetylated to form acetates, which further protect these sites and help direct chlorination to the desired positions.

This protection strategy is critical to achieve selective chlorination at the 1 and 6 positions.

Selective Chlorination

- The acetylated sucrose derivative is subjected to chlorination using chlorinating agents such as sulfuryl chloride or Vilsmeier reagents (e.g., N,N-dialkyl chloroformiminium chloride).

- The reaction is typically carried out in an anhydrous polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions (often 0°C to room temperature).

- The chlorination replaces the hydroxyl groups at the 1 and 6 positions with chlorine atoms, yielding 1,6-dichlorinated sucrose derivatives.

Deprotection

- After chlorination, the trityl and acetyl protecting groups are removed by hydrolysis or base-catalyzed ester hydrolysis.

- This step regenerates the free hydroxyl groups at non-chlorinated positions, yielding pure 1,6-Dichlorosucrose.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Tritylation | Trityl chloride, pyridine or similar base | 2-3 hours | Room temp | High | Protects primary hydroxyl groups |

| Acetylation | Acetic anhydride, pyridine | 1-2 hours | Room temp | High | Converts secondary hydroxyls to acetates |

| Chlorination | Sulfuryl chloride or Vilsmeier reagent in DMF | 30 min - 1 hr | 0°C to RT | 60-75 | Selective chlorination at 1,6 positions |

| Deprotection | Methanol, sodium methoxide or base hydrolysis | 1-2 hours | Room temp | 70-85 | Removes protecting groups, yields final product |

Yields are approximate and depend on precise reaction control and purification methods.

Purification Techniques

- The chlorinated products are purified by a combination of extraction, crystallization, and chromatographic techniques.

- Repeated crystallization steps (up to three or more) from solvent mixtures such as water and ethyl acetate improve purity.

- Non-crystallization purification steps, including liquid-liquid extraction and chromatography, are employed to remove impurities and byproducts.

- Recycling of mother liquors from crystallization steps is used industrially to maximize yield and reduce waste.

Research Findings and Optimization

- Studies have shown that the amount of acid catalyst (e.g., p-toluenesulfonic acid) during acetylation critically affects the completeness of the reaction and yield of intermediates.

- Insufficient acid leads to incomplete acetylation, while excess acid can cause decomposition.

- The chlorination step requires careful temperature control to avoid over-chlorination or side reactions.

- Use of DMF as solvent facilitates chlorination but requires careful removal during purification.

- The final deprotection step must be optimized to avoid hydrolysis of the chlorinated positions.

Summary of Key Research Data

| Parameter | Optimal Range/Condition | Effect on Product |

|---|---|---|

| Acid catalyst (p-TsOH) | ~0.15 g per 25 g sucrose | Ensures complete acetylation |

| Chlorinating agent amount | ≥7 molar equivalents relative to ester | High selectivity for 1,6 positions |

| Reaction solvent | Anhydrous DMF | Promotes chlorination, solubilizes reactants |

| Temperature during chlorination | 0°C to room temperature | Controls reaction rate and selectivity |

| Deprotection conditions | Methanol with sodium methoxide, room temp | Efficient removal of protecting groups |

化学反应分析

Types of Reactions

1,6-Dichlorosucrose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other functional groups under suitable conditions.

Hydrolysis: The compound can be hydrolyzed to yield sucrose and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Major Products

Substitution Reactions: The major products depend on the nucleophile used.

Hydrolysis: The major products are sucrose and hydrochloric acid.

科学研究应用

Sweetener in Food and Beverages

1,6-Dichlorosucrose is primarily utilized as a non-caloric sweetener in a wide range of food products, particularly in soft drinks and sugar substitutes. Its stability under various conditions makes it suitable for use in both hot and cold beverages. The compound maintains its sweetness even when exposed to high temperatures, although degradation can occur during baking processes at high temperatures and low moisture levels .

Table 1: Comparison of Sweetness Potency

| Sweetener | Sweetness Relative to Sucrose |

|---|---|

| Sucrose | 1 |

| This compound (Sucralose) | 600-650 |

Health Implications and Safety Studies

Numerous studies have been conducted to evaluate the safety and metabolic effects of this compound. Research indicates that it does not significantly affect plasma insulin levels, suggesting its safe use among diabetic patients . However, some studies have raised concerns about potential adverse effects on liver and kidney function when administered over extended periods .

Case Study: Effects on Diabetic Individuals

A review of clinical trials indicated that while sucralose consumption did not adversely affect glucose homeostasis in non-diabetic subjects, there were mixed results regarding its impact on diabetic individuals. In one study involving Type II diabetic volunteers, a consistent increase in blood levels of glycosylated hemoglobin was observed after prolonged sucralose intake . However, other studies failed to find significant differences in glucose metabolism indicators between sucralose and placebo groups .

Metabolism and Hydrolysis Products

The metabolism of this compound results in hydrolysis products such as 4-chloro-4-deoxygalactose and 1,6-dichloro-1,6-dideoxyfructose . These metabolites are absorbed more rapidly than the original compound and are excreted primarily unchanged in urine . Research has shown that these products do not pose significant toxicity risks under normal consumption levels.

Table 2: Hydrolysis Products of this compound

| Hydrolysis Product | Characteristics |

|---|---|

| 4-Chloro-4-deoxygalactose | Rapidly absorbed; excreted unchanged |

| 1,6-Dichloro-1,6-dideoxyfructose | Metabolized via two pathways; low toxicity risk |

作用机制

The mechanism of action of 1,6-Dichlorosucrose involves its interaction with taste receptors on the tongue, leading to a sweet taste sensation. The chlorine atoms enhance the sweetness by interacting with specific sites on the taste receptors . Additionally, the compound is resistant to metabolism by invertase, preventing its breakdown in the digestive system .

相似化合物的比较

6,6'-Dichlorosucrose

- Substitution Pattern : Chlorination occurs at the 6 and 6' positions (on both glucose and fructose units), unlike 1,6-dichlorosucrose.

- Polymerization Behavior: Similar to this compound, 6,6'-dichlorosucrose reacts with diisocyanates but requires precise stoichiometry to avoid crosslinking.

Other Halogenated Sucrose Derivatives

- Chlorinated vs. Brominated Analogs : Brominated sugars (e.g., 5,6-dibromo-2-chloro-1H-benzimidazole) often exhibit higher reactivity due to bromine’s larger atomic radius and polarizability. However, safety and stability profiles differ significantly; for example, brominated compounds may require stricter handling protocols .

- Antimicrobial Activity : Chlorinated sucrose derivatives, including this compound, demonstrate moderate in vitro antimicrobial activity. Comparative assays in deep-sea sediment-derived fungi studies highlight variability in efficacy among structurally related compounds (e.g., compounds 1, 6, and 8 in Table 4), though specific data for this compound remain unpublished .

Table 1: Comparative Properties of Chlorinated Sucrose Derivatives

| Property | This compound | 6,6'-Dichlorosucrose | Generic Chlorinated Sucrose |

|---|---|---|---|

| Substitution Sites | 1 and 6 (glucose) | 6 and 6' (glucose/fructose) | Variable |

| Polymer Solubility | Soluble in DMAc, water | Soluble in DMAc | Insoluble or crosslinked |

| NMR Profile | Split $^{13}\text{C}$ signals | Split $^{13}\text{C}$ signals | Not characterized |

| Antimicrobial Activity | Moderate (in vitro) | Not reported | Variable (compound-dependent) |

Key Insights and Challenges

- Structural Complexity: The non-selective polymerization of this compound complicates the development of linear polymers, a challenge shared with 6,6'-dichlorosucrose .

- Characterization Gaps : Many chlorinated sucrose derivatives lack comprehensive spectral or physical data, underscoring the need for standardized characterization protocols as recommended in organic chemistry guidelines .

- Functional Trade-offs : While this compound offers advantages in solubility, its antimicrobial performance is less consistent compared to brominated analogs, which may prioritize reactivity over safety .

生物活性

1,6-Dichlorosucrose is a chlorinated derivative of sucrose, known for its high sweetness and potential biological effects. This article delves into its biochemical properties, metabolic pathways, toxicity, and implications for health based on various studies.

Chemical Structure and Properties

This compound is synthesized through the chlorination of sucrose, specifically replacing hydroxyl groups at positions 1 and 6 with chlorine atoms. This modification significantly enhances its sweetness compared to sucrose. The compound is part of a broader class of sweeteners that includes sucralose and other chlorinated sugars.

Absorption and Metabolism

Research indicates that the absorption and metabolism of this compound involve several key processes:

- Absorption : Studies show that after intravenous administration in rats, this compound is rapidly absorbed into the bloodstream. Approximately 12% of the administered dose remains detectable in circulation after several hours .

- Metabolism : The metabolic fate of this compound includes conversion to various metabolites. Notably, it can hydrolyze into 1,6-dichloro-1,6-dideoxy-D-fructose and other byproducts under acidic conditions .

Excretion

The compound is primarily excreted via urine, with significant amounts eliminated within a few hours post-administration. Studies involving radioactive labeling have shown that about 50% of the dose is excreted in urine within six hours .

Acute Toxicity

Acute toxicity studies have demonstrated that this compound has a relatively high LD50 value in rodents:

| Compound | Species | Route | LD50 (mg/kg) |

|---|---|---|---|

| This compound | Mouse | Oral | 3499 |

| Rat | Oral | 1629 | |

| Sucralose | Mouse | Oral | >16,000 |

| Rat | Oral | >10,000 |

This data suggests that while it possesses some level of toxicity, it is less toxic than many other compounds when administered orally .

Genotoxicity and Long-term Effects

Long-term studies have assessed the genotoxic potential of this compound and its hydrolysis products. The results indicate no significant mutagenic effects in standard assays. However, some studies reported a small increase in liver cell foci in treated rats over extended periods .

Effects on Blood Parameters

A study examining the effects of various sweeteners on blood parameters in albino mice found that those administered with sucralose (which can hydrolyze to form this compound) exhibited significant alterations in hemoglobin levels and liver enzymes after prolonged exposure .

Impact on Glucose Metabolism

Research has shown that chlorinated sweeteners like sucralose can modulate glucose metabolism through their interaction with taste receptors in the gastrointestinal tract. This interaction may enhance insulin secretion under certain conditions .

常见问题

Q. What analytical techniques are recommended for structural characterization of 1,6-Dichlorosucrose?

To confirm the structure of this compound, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and 2D NMR) to identify chlorine substitution patterns and sugar ring conformation. Mass spectrometry (MS) can validate molecular weight and fragmentation patterns. X-ray crystallography may be used for absolute configuration determination if crystalline samples are available. Cross-referencing spectral data with literature values for analogous chlorinated sugars is critical to avoid misassignment .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment requires high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with refractive index or evaporative light scattering detection. Gas chromatography (GC) is less suitable due to potential thermal degradation. Melting point analysis and thin-layer chromatography (TLC) with appropriate staining (e.g., anisaldehyde-sulfuric acid) provide supplementary validation. Quantitative H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) is also effective for purity determination .

Q. What are the key challenges in synthesizing this compound, and how can they be addressed?

Chlorination regioselectivity and byproduct formation are common issues. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of chlorinating agents like thionyl chloride) can improve selectivity. Protecting group strategies (e.g., acetylation of hydroxyl groups prior to chlorination) may reduce undesired substitutions. Monitoring reaction progress via TLC or in situ IR spectroscopy helps terminate reactions at optimal conversion points .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at elevated temperatures (e.g., 40–80°C). Analyze degradation products using LC-MS and quantify remaining parent compound via calibration curves. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. Compare degradation pathways with structurally similar chlorinated sugars to identify stability trends .

Q. What experimental strategies can resolve contradictions in reported reaction yields for this compound synthesis?

Systematically replicate published protocols while controlling variables (e.g., reagent purity, moisture levels, and inert atmosphere). Use design of experiments (DoE) to identify critical factors (e.g., reaction time, solvent drying) affecting yield. Validate findings with orthogonal characterization methods (e.g., F NMR if fluorinated analogs are used as tracers). Publish negative results to clarify irreproducible claims .

Q. How can computational methods aid in predicting the reactivity of this compound in biological systems?

Density functional theory (DFT) calculations can model electron distribution and reactive sites (e.g., nucleophilic susceptibility of chlorine atoms). Molecular docking studies predict interactions with enzymes like glycosidases or taste receptors. Compare results with experimental data (e.g., enzyme inhibition assays) to refine computational models. Ensure force field parameters account for chlorine’s electronegativity and steric effects .

Q. What methodologies are suitable for studying the metabolic fate of this compound in vivo?

Radiolabel C or Cl isotopes in the molecule and track metabolites in animal models using liquid scintillation counting or autoradiography. Combine with LC-MS/MS to identify non-radioactive metabolites. Use knockout animal models or enzyme inhibitors to elucidate metabolic pathways. Cross-validate findings with in vitro hepatocyte or microsome assays .

Q. How can researchers address discrepancies in reported spectroscopic data for this compound?

Reanalyze samples under identical conditions (e.g., solvent, temperature, NMR field strength) as conflicting studies. Use certified reference materials or synthesize derivatives (e.g., peracetylated forms) to simplify spectral interpretation. Collaborate with independent labs for blinded validation. Publish raw data (e.g., FID files for NMR) in supplementary materials to enable peer verification .

Methodological and Theoretical Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC values. Assess goodness-of-fit with metrics like Akaike information criterion (AIC). For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns. Report confidence intervals and effect sizes to contextualize biological significance .

Q. How should researchers design experiments to investigate the environmental persistence of this compound?

Conduct soil and aqueous photolysis studies under simulated sunlight (e.g., xenon arc lamps) and monitor degradation via LC-MS. Use C-labeled compounds to quantify mineralization rates. Evaluate microbial degradation in activated sludge or sediment microcosms. Compare results with predictive models like EPI Suite to assess ecological risk .

Q. What criteria should guide the selection of chiral separation techniques for this compound enantiomers?

Chiral stationary phases (e.g., cyclodextrin or amylose derivatives) in HPLC are preferred for high-resolution separations. Compare enantiomeric excess (ee) using polarimetry or chiral NMR shift reagents. Validate methods with racemic mixtures and spiked samples. Consider preparative-scale chromatography for isolating pure enantiomers in stability studies .

Research Design and Validation

Q. How can researchers ensure reproducibility when documenting synthetic protocols for this compound?

Include detailed reagent specifications (e.g., purity, supplier), reaction setup (e.g., inert gas lines, moisture traps), and purification steps (e.g., column chromatography gradients). Provide raw characterization data (e.g., NMR integrals, MS spectra) in supplementary materials. Adhere to standards like the Minimum Information About a Chemical Synthesis (MIACS) .

Q. What frameworks (e.g., FINER) are useful for evaluating the feasibility of this compound research proposals?

Apply the FINER criteria:

- Feasibility : Assess resource availability (e.g., specialized equipment for chlorination).

- Interest : Align with funding priorities (e.g., artificial sweetener safety).

- Novelty : Differentiate from prior work on sucralose or other chlorinated sugars.

- Ethics : Ensure compliance with safety protocols for handling chlorinated compounds.

- Relevance : Link to broader goals like metabolic health or environmental chemistry .

Q. How can meta-analyses resolve contradictions in published data on this compound bioactivity?

Systematically aggregate studies using PRISMA guidelines, weighting data by sample size and methodological rigor. Perform subgroup analyses to account for variables (e.g., cell lines, animal species). Use funnel plots to detect publication bias. Collaborate with original authors to access raw datasets for reanalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。